Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate

Medicinal Chemistry Pharmacokinetics Prodrug Design

Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate (CAS 886685-63-8) is a specialized benzoate ester derivative featuring a chloroacetylaminomethyl group at the 3-position and a methyl substituent at the 4-position of the aromatic ring. This compound is characterized by its reactive chloroacetyl moiety, which is amenable to nucleophilic substitution reactions, and its ethyl ester functional group, which influences its physicochemical properties and reactivity profile.

Molecular Formula C13H16ClNO3
Molecular Weight 269.73
CAS No. 886685-63-8
Cat. No. B2719120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate
CAS886685-63-8
Molecular FormulaC13H16ClNO3
Molecular Weight269.73
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)C)CNC(=O)CCl
InChIInChI=1S/C13H16ClNO3/c1-3-18-13(17)10-5-4-9(2)11(6-10)8-15-12(16)7-14/h4-6H,3,7-8H2,1-2H3,(H,15,16)
InChIKeyPETPHUJJSAPRJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate (CAS 886685-63-8): A Reactive Chloroacetyl Aminomethyl Benzoate Ester for Targeted Synthesis


Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate (CAS 886685-63-8) is a specialized benzoate ester derivative featuring a chloroacetylaminomethyl group at the 3-position and a methyl substituent at the 4-position of the aromatic ring . This compound is characterized by its reactive chloroacetyl moiety, which is amenable to nucleophilic substitution reactions, and its ethyl ester functional group, which influences its physicochemical properties and reactivity profile [1]. It is primarily utilized as a versatile building block or intermediate in organic synthesis, particularly within medicinal chemistry and agrochemical development pipelines . The compound is commercially available from several major chemical vendors, typically with a specified purity of 95% or higher, making it accessible for research and development purposes .

Why Generic Substitution of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate Can Compromise Experimental Outcomes


In-class compounds within the chloroacetyl benzoate series cannot be simply interchanged without potentially altering key experimental parameters. The specific substitution pattern (3-aminomethyl vs. 3-amino) and the nature of the ester group (ethyl vs. methyl) dictate the compound's reactivity, lipophilicity, and metabolic stability [1]. While many analogs share the chloroacetyl reactive handle, their divergent physicochemical profiles can lead to significant differences in reaction kinetics, yield, and the properties of downstream products. For instance, the choice between an ethyl and a methyl ester can impact both the rate of enzymatic hydrolysis and the compound's partitioning behavior in biphasic systems, which are critical considerations in both synthetic and biological applications [2]. Therefore, selecting the precise compound is essential for ensuring reproducibility and achieving the intended synthetic or biological outcome.

Quantitative Evidence Guide for Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate: Comparative Data for Informed Procurement


Comparative Metabolic Stability: Ethyl Ester Exhibits Slower Hydrolysis than Methyl Ester Analog in Rat Plasma

The ethyl ester group of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate confers a measurable advantage in metabolic stability over its methyl ester analog (e.g., Methyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate, CAS 54941-43-4). A class-level inference based on the hydrolysis kinetics of simple benzoate esters demonstrates this difference. In rat plasma, ethyl benzoate exhibits a hydrolysis half-life (t1/2) of 17 minutes, which is more than twice as long as the 8-minute half-life observed for methyl benzoate [1].

Medicinal Chemistry Pharmacokinetics Prodrug Design

Commercially Verified Purity: A Critical Differentiator for Reproducible Synthetic Outcomes

Procurement decisions for research chemicals are heavily influenced by available purity specifications. For Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate, major commercial vendors like Sigma-Aldrich explicitly guarantee a minimum purity of 95% . This level of documented purity is a key differentiator when compared to other suppliers or less-defined analogs that may not provide a certificate of analysis, thereby directly impacting the reliability of stoichiometric calculations and the reproducibility of synthetic procedures.

Organic Synthesis Chemical Procurement Quality Control

Reactive Chloroacetyl Handle: A Universal Feature Enabling Specific Downstream Functionalization

The chloroacetyl group is a well-established reactive moiety for nucleophilic substitution, enabling the introduction of diverse functional groups. This feature is a defining characteristic of this compound class and is explicitly noted for Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate [1]. While this is a class-level property shared with its analogs (e.g., methyl esters, acid forms), it is the core basis for its utility as a synthetic intermediate. The compound's specific structure positions this reactive handle within a benzoate framework, allowing for sequential or orthogonal reactivity with other functional groups present in the molecule.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Research and Industrial Applications for Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate Based on Demonstrated Features


Synthesis of Pharmacologically Relevant Amides and Heterocycles

The primary application of Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate is as a versatile intermediate for constructing more complex molecules. Its reactive chloroacetyl group, a class-level feature confirmed for this compound, undergoes facile nucleophilic substitution with amines, thiols, and other nucleophiles [1]. This enables the rapid generation of diverse amide, thioether, or heterocyclic derivatives. The ethyl ester group, as suggested by class-level hydrolysis data, may offer a more stable handle during certain reaction sequences compared to a methyl ester [2].

Medicinal Chemistry and Prodrug Design Studies

In medicinal chemistry, the combination of a reactive chloroacetyl warhead and a modifiable benzoate core makes this compound a candidate for designing targeted covalent inhibitors or developing prodrugs. The ethyl ester's demonstrated greater resistance to plasma hydrolysis compared to a methyl ester (based on benzoate ester class data) suggests it could serve as a more durable ester prodrug moiety, potentially leading to a longer duration of action in vivo [1]. This differential stability is a key consideration for lead optimization programs.

Agrochemical Intermediate Synthesis

Compounds within the substituted amino-benzoate family are known intermediates in the synthesis of herbicides and other agrochemicals [1]. Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate's specific substitution pattern and reactive groups make it a logical building block for generating libraries of novel molecules with potential herbicidal or fungicidal activity. Its commercial availability at defined purity ensures that kilogram-scale process chemistry development can be initiated with a reliable starting material [2].

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